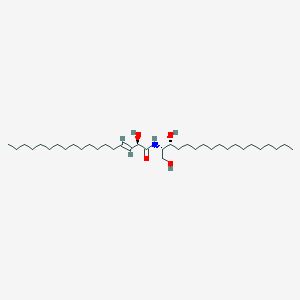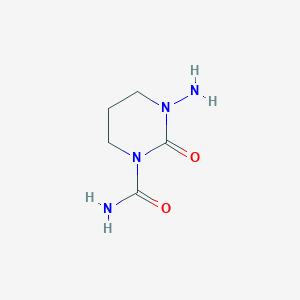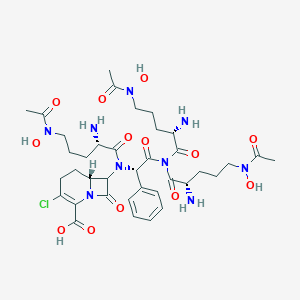
Aoaocc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aoaocc is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively in recent years, and its unique properties have led to numerous potential uses.
Aplicaciones Científicas De Investigación
Aoaocc has numerous potential applications in scientific research. One of the most promising applications is in the field of drug discovery. Aoaocc has been shown to have unique chemical properties that make it an ideal candidate for drug development. Additionally, Aoaocc has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of Aoaocc is complex and not yet fully understood. However, researchers believe that the compound works by interacting with specific proteins in the body, leading to changes in cellular function. These changes can lead to a wide range of physiological effects, including the inhibition of tumor growth and the reduction of inflammation.
Efectos Bioquímicos Y Fisiológicos
Aoaocc has numerous biochemical and physiological effects. Some of the most significant effects include the inhibition of tumor growth, the reduction of inflammation, and the promotion of cell growth and repair. Additionally, Aoaocc has been shown to have antioxidant properties, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aoaocc has several advantages and limitations for use in lab experiments. One of the primary advantages is its unique chemical properties, which make it an ideal candidate for drug development. Additionally, Aoaocc has been shown to have low toxicity levels, which makes it safe for use in lab experiments. However, one of the limitations of Aoaocc is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are numerous future directions for research on Aoaocc. One of the most promising directions is the development of Aoaocc-based drugs for the treatment of various diseases. Additionally, researchers are exploring the potential use of Aoaocc in the development of new materials, such as advanced polymers and nanomaterials. Finally, researchers are also studying the potential use of Aoaocc in the field of energy storage, due to its unique chemical properties.
Conclusion
Aoaocc is a complex chemical compound that has numerous potential applications in scientific research. The compound has been studied extensively in recent years, and its unique properties have led to numerous potential uses. This paper has provided an overview of Aoaocc, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research on Aoaocc continues, it is likely that new applications and uses for this compound will be discovered.
Métodos De Síntesis
Aoaocc is a complex chemical compound that is synthesized using a multistep process. The first step involves the reaction of two chemicals, X and Y, to form a precursor molecule. This precursor molecule is then subjected to a series of chemical reactions, which ultimately leads to the formation of Aoaocc. The synthesis process is complex and requires specialized equipment and expertise.
Propiedades
Número CAS |
124650-78-8 |
|---|---|
Nombre del producto |
Aoaocc |
Fórmula molecular |
C37H52ClN9O13 |
Peso molecular |
866.3 g/mol |
Nombre IUPAC |
(6R)-7-[[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]-[(1S)-2-[bis[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]-2-oxo-1-phenylethyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C37H52ClN9O13/c1-20(48)42(58)17-7-12-25(39)32(51)46(31-28-16-15-24(38)30(37(56)57)45(28)36(31)55)29(23-10-5-4-6-11-23)35(54)47(33(52)26(40)13-8-18-43(59)21(2)49)34(53)27(41)14-9-19-44(60)22(3)50/h4-6,10-11,25-29,31,58-60H,7-9,12-19,39-41H2,1-3H3,(H,56,57)/t25-,26-,27-,28+,29-,31?/m0/s1 |
Clave InChI |
DQOXUGOXTGBEFM-XZZUKVBXSA-N |
SMILES isomérico |
CC(=O)N(CCC[C@@H](C(=O)N(C1[C@H]2CCC(=C(N2C1=O)C(=O)O)Cl)[C@@H](C3=CC=CC=C3)C(=O)N(C(=O)[C@H](CCCN(C(=O)C)O)N)C(=O)[C@H](CCCN(C(=O)C)O)N)N)O |
SMILES |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=CC=C3)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
SMILES canónico |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=CC=C3)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
Sinónimos |
7-((N(5)-acetyl-N(5)-hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-phenylglycyl)amino)-1-carba-3-chloro-3-cephem-4-carboxylic acid AOAOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



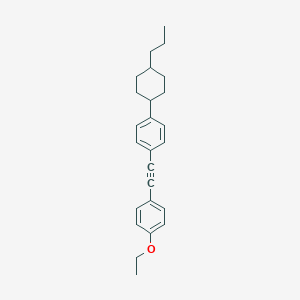
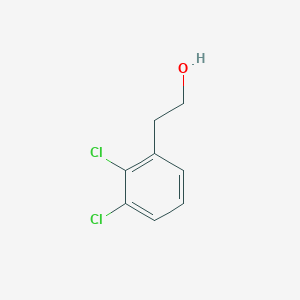
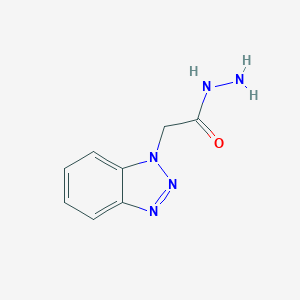

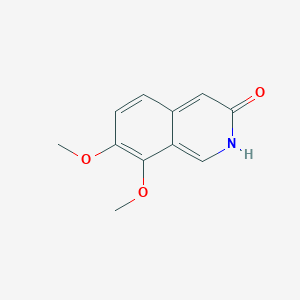
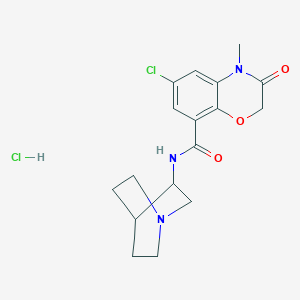
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
